NVP-ADW742
CAS No.: 475489-15-7
Cat. No.: VC0005601
Molecular Formula: C28H31N5O
Molecular Weight: 453.6 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 475489-15-7 |
---|---|
Molecular Formula | C28H31N5O |
Molecular Weight | 453.6 g/mol |
IUPAC Name | 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) |
Standard InChI Key | LSFLAQVDISHMNB-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES | C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 |
Appearance | Solid powder |
Chemical and Structural Properties
Molecular Characteristics
NVP-ADW742 (chemical name: 5-(3-(benzyloxy)phenyl)-7-((1r,3r)-3-(pyrrolidin-1-ylmethyl)cyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) has a molecular formula of C₂₈H₃₁N₅O and a molecular weight of 453.58 g/mol . The compound features a pyrrolo[2,3-d]pyrimidin-4-amine core substituted with a benzyloxyphenyl group and a pyrrolidine-containing cyclobutyl moiety. Its stereochemistry includes two defined stereocenters, contributing to its specificity for IGF-1R .
Table 1: Key Chemical Properties of NVP-ADW742
Property | Value |
---|---|
CAS Number | 475488-23-4 |
Purity Grade | Research (≥98.31%) |
Solubility | 19.23 mg/mL in DMSO |
Optical Activity | Unspecified stereochemistry |
SMILES Notation | NC1=C2C(=CN([C@H]3CC@HC3)C2=NC=N1)C5=CC=CC(OCC6=CC=CC=C6)=C5 |
The compound’s structure enables ATP-competitive inhibition of IGF-1R, with a 16-fold selectivity over InsR . This selectivity is critical for minimizing off-target effects, particularly in tissues where insulin signaling is essential for metabolic homeostasis .
Mechanism of Action and Pharmacodynamics
IGF-1R Signaling Inhibition
IGF-1R is a transmembrane tyrosine kinase receptor that activates downstream pathways such as PI3K-Akt and MAPK, promoting cell proliferation and survival. NVP-ADW742 binds to the ATP-binding pocket of IGF-1R, inhibiting autophosphorylation and subsequent signal transduction . In SCLC cell lines, this inhibition reduces basal PI3K-Akt activity, sensitizing cells to apoptosis induced by chemotherapeutic agents .
Synergy with Chemotherapy
Combining NVP-ADW742 with etoposide or carboplatin results in synergistic cytotoxicity. For example, in the WBA SCLC cell line, the addition of 0.5 μM NVP-ADW742 reduced the IC50 of etoposide by 70% . This synergy correlates with the abolition of Akt phosphorylation, which is necessary for cell survival under stress . Furthermore, NVP-ADW742 suppresses IGF-1-mediated vascular endothelial growth factor (VEGF) expression, potentially inhibiting tumor angiogenesis .
Preclinical Studies and Therapeutic Applications
Small-Cell Lung Cancer (SCLC)
In SCLC models, NVP-ADW742 enhances the efficacy of etoposide and carboplatin by counteracting chemoresistance mechanisms. At concentrations of 0.1–0.5 μM, the compound eliminates PI3K-Akt activity, leading to a 3-fold increase in caspase-3 activation and apoptosis . Co-treatment with imatinib (a c-Kit inhibitor) further augments this effect in cell lines with dual IGF-1R/c-Kit dependency .
Hematologic Malignancies
NVP-ADW742 demonstrates potent activity against MM and AML cells. In MM, the inhibitor overcomes stromal cell-mediated resistance, achieving IC50 values of 0.1–0.5 μM even in the presence of bone marrow stromal cells (BMSCs) . For AML, NVP-ADW742 induces apoptosis by downregulating survivin and Mcl-1, pro-survival proteins regulated by IGF-1R signaling .
Table 2: In Vitro Efficacy of NVP-ADW742 Across Cancer Types
Cancer Type | IC50 (μM) | Key Findings |
---|---|---|
SCLC | 0.1–0.5 | Synergy with etoposide; ↓ Akt activity |
Multiple Myeloma | 0.1–0.5 | Overcomes BMSC-mediated resistance |
Acute Myeloid Leukemia | 0.2–0.7 | ↓ Survivin, Mcl-1; induces apoptosis |
Pharmacokinetics and Drug Development
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